molecular formula C4H8O2 B8536343 But-1-ene-1,1-diol CAS No. 12542-32-4

But-1-ene-1,1-diol

Cat. No. B8536343
Key on ui cas rn: 12542-32-4
M. Wt: 88.11 g/mol
InChI Key: CPRDLBPDNZTCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06320084B2

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[OH:4][C:5]([OH:9])=[CH:6][CH2:7][CH3:8].[H][H].[CH3:12][OH:13]>[Pd]>[CH2:5]([OH:4])[CH:6]([OH:13])[CH:7]=[CH2:8].[O:13]=[CH:12][CH:6]([CH2:5][OH:9])[OH:1]

Inputs

Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=CCC)O
Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which
CUSTOM
Type
CUSTOM
Details
was adjusted to −1° C., at which
CUSTOM
Type
CUSTOM
Details
did not rise above 12° C
WAIT
Type
WAIT
Details
the reduction was continued for another 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the reaction mixture and 300 ml of water
ADDITION
Type
ADDITION
Details
were added to the crude
CUSTOM
Type
CUSTOM
Details
reaction product
CUSTOM
Type
CUSTOM
Details
In order to remove traces of methanol together with the water
CUSTOM
Type
CUSTOM
Details
freeze-drying
ADDITION
Type
ADDITION
Details
Subsequently, twice times 150 g of water were added
DISTILLATION
Type
DISTILLATION
Details
distilled off in order
CUSTOM
Type
CUSTOM
Details
to destroy the hemiacetal
CUSTOM
Type
CUSTOM
Details
remove the methanol
CUSTOM
Type
CUSTOM
Details
Finally, the product was again isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
via freeze-drying after another 300 ml of water
ADDITION
Type
ADDITION
Details
had been added

Outcomes

Product
Details
Reaction Time
342 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(C(C=C)O)O
Name
Type
product
Smiles
O=CC(O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 26.17 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06320084B2

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[OH:4][C:5]([OH:9])=[CH:6][CH2:7][CH3:8].[H][H].[CH3:12][OH:13]>[Pd]>[CH2:5]([OH:4])[CH:6]([OH:13])[CH:7]=[CH2:8].[O:13]=[CH:12][CH:6]([CH2:5][OH:9])[OH:1]

Inputs

Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=CCC)O
Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which
CUSTOM
Type
CUSTOM
Details
was adjusted to −1° C., at which
CUSTOM
Type
CUSTOM
Details
did not rise above 12° C
WAIT
Type
WAIT
Details
the reduction was continued for another 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the reaction mixture and 300 ml of water
ADDITION
Type
ADDITION
Details
were added to the crude
CUSTOM
Type
CUSTOM
Details
reaction product
CUSTOM
Type
CUSTOM
Details
In order to remove traces of methanol together with the water
CUSTOM
Type
CUSTOM
Details
freeze-drying
ADDITION
Type
ADDITION
Details
Subsequently, twice times 150 g of water were added
DISTILLATION
Type
DISTILLATION
Details
distilled off in order
CUSTOM
Type
CUSTOM
Details
to destroy the hemiacetal
CUSTOM
Type
CUSTOM
Details
remove the methanol
CUSTOM
Type
CUSTOM
Details
Finally, the product was again isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
via freeze-drying after another 300 ml of water
ADDITION
Type
ADDITION
Details
had been added

Outcomes

Product
Details
Reaction Time
342 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(C(C=C)O)O
Name
Type
product
Smiles
O=CC(O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 26.17 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06320084B2

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[OH:4][C:5]([OH:9])=[CH:6][CH2:7][CH3:8].[H][H].[CH3:12][OH:13]>[Pd]>[CH2:5]([OH:4])[CH:6]([OH:13])[CH:7]=[CH2:8].[O:13]=[CH:12][CH:6]([CH2:5][OH:9])[OH:1]

Inputs

Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=CCC)O
Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which
CUSTOM
Type
CUSTOM
Details
was adjusted to −1° C., at which
CUSTOM
Type
CUSTOM
Details
did not rise above 12° C
WAIT
Type
WAIT
Details
the reduction was continued for another 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the reaction mixture and 300 ml of water
ADDITION
Type
ADDITION
Details
were added to the crude
CUSTOM
Type
CUSTOM
Details
reaction product
CUSTOM
Type
CUSTOM
Details
In order to remove traces of methanol together with the water
CUSTOM
Type
CUSTOM
Details
freeze-drying
ADDITION
Type
ADDITION
Details
Subsequently, twice times 150 g of water were added
DISTILLATION
Type
DISTILLATION
Details
distilled off in order
CUSTOM
Type
CUSTOM
Details
to destroy the hemiacetal
CUSTOM
Type
CUSTOM
Details
remove the methanol
CUSTOM
Type
CUSTOM
Details
Finally, the product was again isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
via freeze-drying after another 300 ml of water
ADDITION
Type
ADDITION
Details
had been added

Outcomes

Product
Details
Reaction Time
342 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(C(C=C)O)O
Name
Type
product
Smiles
O=CC(O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 26.17 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06320084B2

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[OH:4][C:5]([OH:9])=[CH:6][CH2:7][CH3:8].[H][H].[CH3:12][OH:13]>[Pd]>[CH2:5]([OH:4])[CH:6]([OH:13])[CH:7]=[CH2:8].[O:13]=[CH:12][CH:6]([CH2:5][OH:9])[OH:1]

Inputs

Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=CCC)O
Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which
CUSTOM
Type
CUSTOM
Details
was adjusted to −1° C., at which
CUSTOM
Type
CUSTOM
Details
did not rise above 12° C
WAIT
Type
WAIT
Details
the reduction was continued for another 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the reaction mixture and 300 ml of water
ADDITION
Type
ADDITION
Details
were added to the crude
CUSTOM
Type
CUSTOM
Details
reaction product
CUSTOM
Type
CUSTOM
Details
In order to remove traces of methanol together with the water
CUSTOM
Type
CUSTOM
Details
freeze-drying
ADDITION
Type
ADDITION
Details
Subsequently, twice times 150 g of water were added
DISTILLATION
Type
DISTILLATION
Details
distilled off in order
CUSTOM
Type
CUSTOM
Details
to destroy the hemiacetal
CUSTOM
Type
CUSTOM
Details
remove the methanol
CUSTOM
Type
CUSTOM
Details
Finally, the product was again isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
via freeze-drying after another 300 ml of water
ADDITION
Type
ADDITION
Details
had been added

Outcomes

Product
Details
Reaction Time
342 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(C(C=C)O)O
Name
Type
product
Smiles
O=CC(O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 26.17 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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